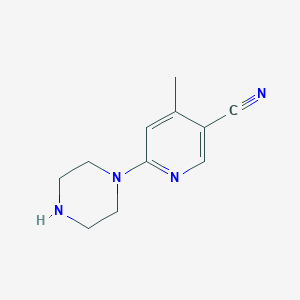
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant electronegativity, which influences the compound’s reactivity and stability. This compound is of interest in medicinal chemistry, agrochemicals, and material sciences due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)phenyl)thiourea: Known for its gibberellin-like activity in plant growth regulation.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Uniqueness: 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1427024-30-3 |
|---|---|
Fórmula molecular |
C11H8F3N3O |
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-2-1-3-8(4-7)17-5-9(10(15)18)16-6-17/h1-6H,(H2,15,18) |
Clave InChI |
QKHXIGIZMASYPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


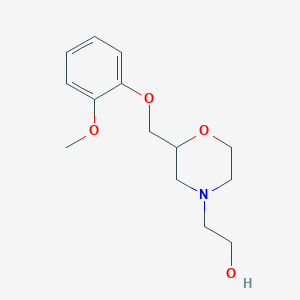
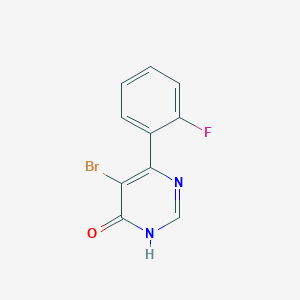
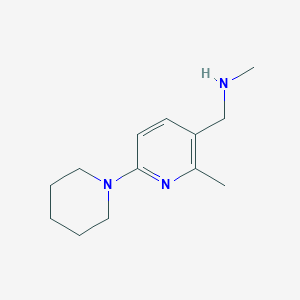


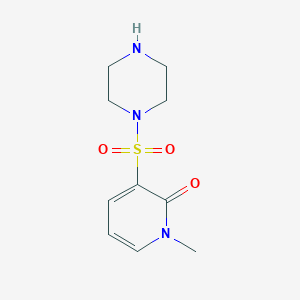

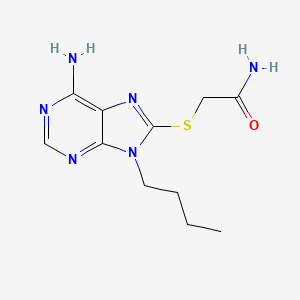

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
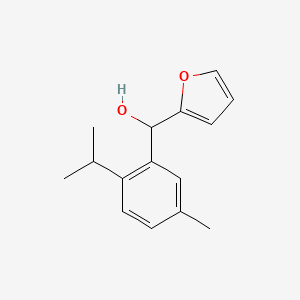
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
